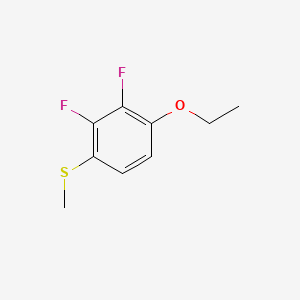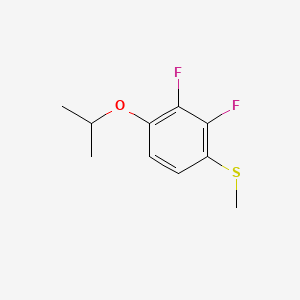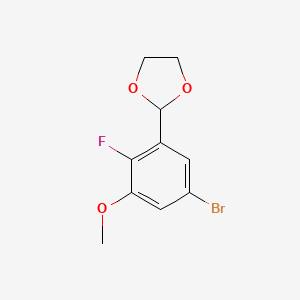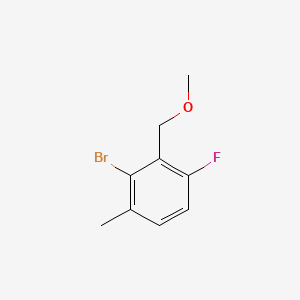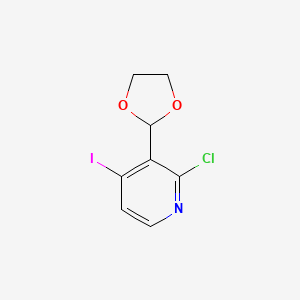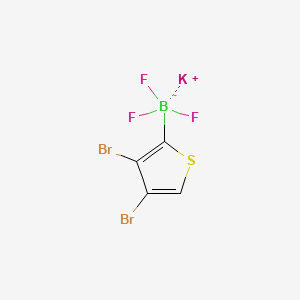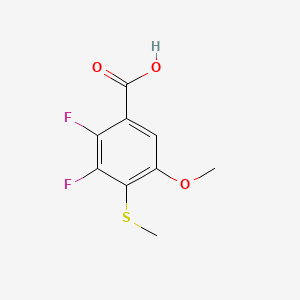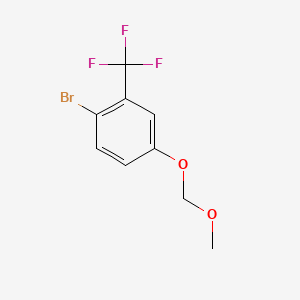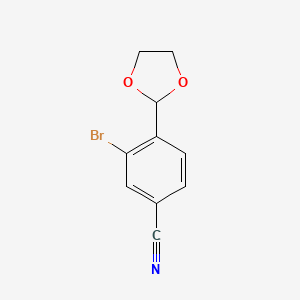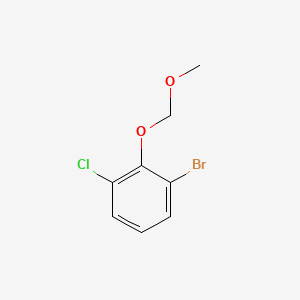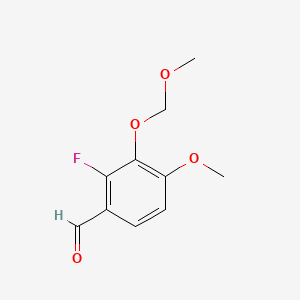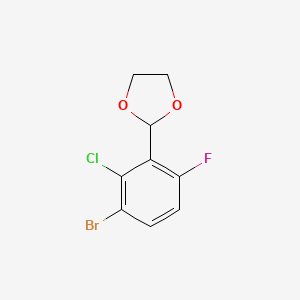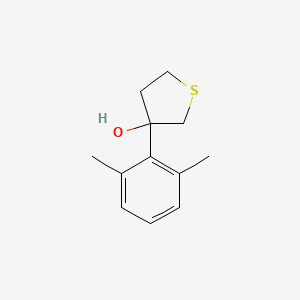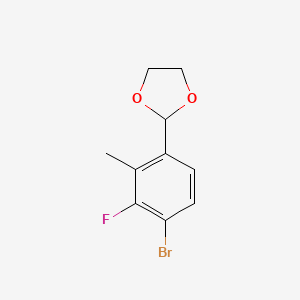
2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-fluoro-2-methylphenol.
Formation of Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C, for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated phenyl derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and biochemical pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxolane ring provides stability and enhances its binding affinity to the target molecules.
類似化合物との比較
- 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxane
- 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxepane
- 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxane
Uniqueness:
- Structural Differences: The presence of the dioxolane ring distinguishes it from other similar compounds, which may have different ring structures such as dioxane or dioxepane.
- Chemical Properties: The specific arrangement of the bromo, fluoro, and methyl groups imparts unique reactivity and stability.
- Applications: Its unique structure makes it suitable for specific applications in catalysis, material science, and pharmaceutical research.
特性
IUPAC Name |
2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGJQINAPPRCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
